![molecular formula C15H14O2S B13998531 [2-(Benzenesulfonyl)cyclopropyl]benzene CAS No. 89654-30-8](/img/structure/B13998531.png)
[2-(Benzenesulfonyl)cyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzenesulfonyl)cyclopropyl]benzene: is an organic compound with the molecular formula C15H14O2S It is characterized by a cyclopropyl group attached to a benzenesulfonyl group, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfonyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Cyclopropylbenzene} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Benzenesulfonyl)cyclopropyl]benzene can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [2-(Benzenesulfonyl)cyclopropyl]benzene is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of [2-(Benzenesulfonyl)cyclopropyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
- [2-(Phenylsulfonyl)cyclopropyl]benzene
- [2-(Methylsulfonyl)cyclopropyl]benzene
- [2-(Ethylsulfonyl)cyclopropyl]benzene
Comparison:
- Structural Differences: While these compounds share a common sulfonyl group attached to a cyclopropyl ring, the substituents on the sulfonyl group (phenyl, methyl, ethyl) differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different substituents affects the reactivity of the compounds in various chemical reactions. For example, [2-(Phenylsulfonyl)cyclopropyl]benzene may exhibit different electrophilic substitution patterns compared to [2-(Methylsulfonyl)cyclopropyl]benzene.
- Applications: The unique structural features of [2-(Benzenesulfonyl)cyclopropyl]benzene make it particularly suitable for specific applications in catalysis and material science, distinguishing it from its analogs.
Propiedades
Número CAS |
89654-30-8 |
|---|---|
Fórmula molecular |
C15H14O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
[2-(benzenesulfonyl)cyclopropyl]benzene |
InChI |
InChI=1S/C15H14O2S/c16-18(17,13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
Clave InChI |
RNMANIZNWVXUJR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
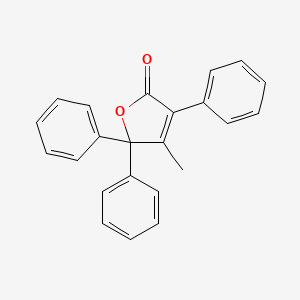
![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)
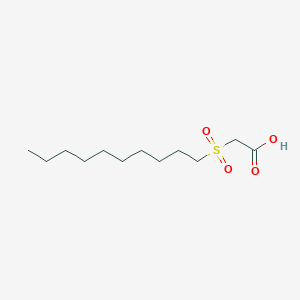


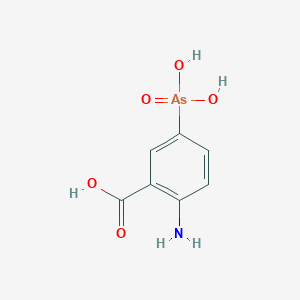

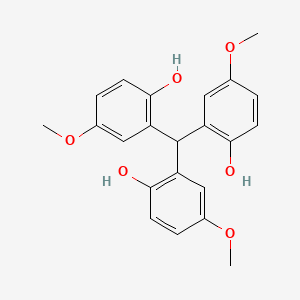


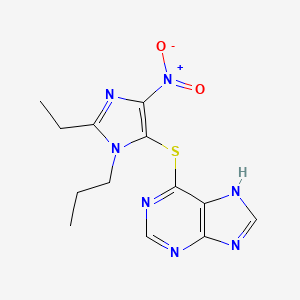

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
